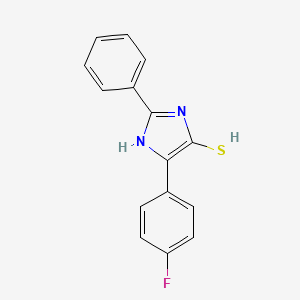

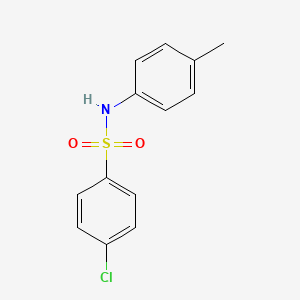

4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound likely belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized following a ‘green protocol’ and characterized on the basis of elemental, detailed spectral and X-ray crystallographic analyses .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction studies . The equilibrium geometry of these compounds has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explained using various local as well as global molecular descriptors . A molecular docking study of the title molecule in indoleamine 2,3-dioxygenase enzyme has also been carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .Applications De Recherche Scientifique

Green Chemistry Synthesis and Biological Applications

A study by Yarmohammadi et al. (2020) explored an environmentally friendly synthesis method for producing 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, which showed significant antimicrobial and antioxidant properties. This approach aligns with green chemistry principles by minimizing solvent use and avoiding harsh reagents.

Fluorescence Effects and Biological Activity

Research by Budziak et al. (2019) focused on the spectroscopic properties and biological activity of 1,3,4-thiadiazole derivatives. They observed dual fluorescence effects that could be utilized in fluorescence probes or pharmaceuticals with antimycotic properties, suggesting potential applications in biomedical imaging and therapy.

Anti-Inflammatory and Analgesic Properties

A study by Sharpe et al. (1985) synthesized and evaluated a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their anti-inflammatory and analgesic properties, discovering compounds with significant potency, suggesting applications in drug development for arthritis and pain management.

Antimicrobial and Antioxidant Agents

Mamatha S.V et al. (2019) synthesized and characterized a derivative of 4-(4-fluorophenyl)-2-phenyl-1H-imidazole-5-thiol, showcasing its remarkable anti-tuberculosis activity and superior antimicrobial properties, indicating its potential in developing new antimicrobial agents.

Molecular Probes and Material Science

A novel bipolar phenanthroimidazole derivative investigated by Liu et al. (2016) demonstrated applications in organic light-emitting diodes (OLEDs), highlighting the compound's potential in material science, specifically in the development of energy-efficient and high-performance OLEDs.

Mécanisme D'action

While the specific mechanism of action for this compound is not available, similar compounds have been developed to inhibit human enzymes like lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66), an oxidating enzyme that mediates demethylation of lysine 4 of histone H3 (H3K4) mono- and di-methyl (H3K4me1 and H3K4me2), modifications known as epigenetics marks .

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-phenyl-1H-imidazole-4-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-10(7-9-12)13-15(19)18-14(17-13)11-4-2-1-3-5-11/h1-9,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAREOCZSSMGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)

![2-[[4-(3-Chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2662565.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)

![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)